molecular formula C24H22F3N7O2 B12618126 Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-

Cat. No.: B12618126
M. Wt: 497.5 g/mol
InChI Key: FOZNRRKUHWHZMS-UHFFFAOYSA-N
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Description

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- is a structurally complex molecule featuring:

  • A pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antimicrobial activity.
  • A 3-(trifluoromethyl)phenyl group, contributing to metabolic stability and lipophilicity.
  • A piperazinyl moiety, improving solubility and bioavailability.
  • A 2-furanyl group, enabling π-π stacking interactions.

Properties

Molecular Formula

C24H22F3N7O2

Molecular Weight

497.5 g/mol

IUPAC Name

[4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H22F3N7O2/c1-29-20-14-7-8-16(30-21(14)32-23(28)31-20)19-15(24(25,26)27)4-2-5-17(19)33-9-11-34(12-10-33)22(35)18-6-3-13-36-18/h2-8,13H,9-12H2,1H3,(H3,28,29,30,31,32)

InChI Key

FOZNRRKUHWHZMS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1C=CC(=N2)C3=C(C=CC=C3N4CCN(CC4)C(=O)C5=CC=CO5)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Final coupling with the furan ring: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Research Implications

The target compound’s 2-amino-4-(methylamino)pyrido[2,3-d]pyrimidine core combined with trifluoromethylphenyl and piperazinyl groups may offer a balance of:

  • Selectivity: Amino groups enhance target binding specificity.
  • Solubility : Piperazine improves pharmacokinetics.
  • Stability : Trifluoromethylphenyl resists oxidative metabolism.

In contrast, bulkier substituents (e.g., morpholine in AZD8055) or halogenated aryl groups (e.g., dichlorophenyl in PD-161570) prioritize kinase selectivity or metabolic resistance but may compromise bioavailability .

Biological Activity

Methanone, specifically the compound known as [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-, is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N7O2C_{24}H_{22}F_3N_7O_2 with a complex structure that includes pyrido and pyrimidine rings, which are known for their biological significance. The presence of trifluoromethyl and piperazine moieties enhances its pharmacological profile.

Anticancer Activity

One of the most significant aspects of this compound is its potential as an anticancer agent. According to a patent publication (WO2013134252A1), derivatives of pyrido[2,3-d]pyrimidine have been identified as effective inhibitors of RAF kinases, which play a crucial role in cell signaling pathways associated with cancer proliferation. The compound shows promise particularly against acute myelogenous leukemia (AML) and chronic myelogenous leukemia (CML) .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
MethanoneAMLRAF kinase inhibition
MethanoneCMLRAF kinase inhibition

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine structures exhibit notable antibacterial properties. A study published in MDPI highlighted that various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesized compounds demonstrated IC50 values against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainIC50 (μg/mL)Reference
MethanoneE. coli200
MethanoneS. aureus300

The biological activity of Methanone can be attributed to its structural components:

  • Pyrido and Pyrimidine Rings : These structures are known to interact with various biological targets, including enzymes involved in DNA synthesis and repair.
  • Trifluoromethyl Group : This substituent is recognized for enhancing lipophilicity and bioavailability, potentially leading to improved interaction with cellular targets.
  • Piperazine Moiety : This component often contributes to the binding affinity with biological receptors or enzymes.

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

  • Inhibition of RAF Kinases : A series of pyrido[2,3-d]pyrimidine derivatives were tested for their ability to inhibit RAF kinases in vitro, demonstrating significant anti-proliferative effects on cancer cell lines .
  • Antibacterial Efficacy : Compounds with modifications on the pyrimidine ring showed varying degrees of antibacterial activity against clinical strains of bacteria, suggesting that structural optimization could enhance efficacy .

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